molecular formula C18H21NO4S2 B2951750 (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone CAS No. 1448073-93-5

(5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone

Cat. No.: B2951750
CAS No.: 1448073-93-5
M. Wt: 379.49
InChI Key: BPDVUHUXGQHXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone features a furan ring substituted at the 5-position with a sulfonylmethyl group bearing a 2-methylbenzyl moiety. The thiomorpholino group (a six-membered ring containing two sulfur atoms) is linked via a ketone bridge to the furan core. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs and characterization methods offer insights into its properties .

Properties

IUPAC Name

[5-[(2-methylphenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-14-4-2-3-5-15(14)12-25(21,22)13-16-6-7-17(23-16)18(20)19-8-10-24-11-9-19/h2-7H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDVUHUXGQHXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CC2=CC=C(O2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. Specific details about how these factors influence the action of this compound are currently unknown.

Biological Activity

The compound (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone, also known by its chemical structure and CAS number 2137895-56-6, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

The compound features a furan ring substituted with a thiomorpholine moiety and a sulfonyl group. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 358.44 g/mol. The presence of the furan and thiomorpholine rings suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on furan derivatives has shown that they can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

A notable study demonstrated that a related furan derivative exhibited an IC50 value of 2.8 µM against specific cancer cell lines, indicating significant cytotoxicity . Although specific data for this compound is limited, the structural similarities suggest potential for similar activity.

Antimicrobial Activity

Thiazole derivatives, which share structural characteristics with the target compound, have shown promising antimicrobial activity against various pathogens. For example, certain thiazole compounds were tested against Candida albicans and Aspergillus niger, revealing minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM . This suggests that this compound may also exhibit antimicrobial properties worth exploring.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in computational studies where similar compounds were evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs). For instance, some derivatives showed selectivity and potency against PTP1B with IC50 values as low as 1.7 µM . Given the structural features of this compound, it is plausible that it could act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction.

Study on Insulin Resistance

A related compound was evaluated for its effects on insulin resistance in diabetic models. It was found to improve oral glucose tolerance and enhance insulin sensitivity by modulating gene expression related to insulin signaling pathways . This finding opens avenues for investigating whether this compound could similarly affect metabolic disorders.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that derivatives of this class may have acceptable toxicity levels; however, detailed studies are needed to confirm the safety of this compound in vivo.

Data Tables

Activity Type IC50 Value Reference
Anticancer2.8 µM
Antimicrobial3.92–4.23 mM
Enzyme Inhibition1.7 µM
Insulin SensitivityImproved

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The sulfonylmethyl group is a key electrophilic site. Reactions involving sulfonyl derivatives often proceed via nucleophilic substitution or oxidation:

  • Nucleophilic Substitution : The sulfonyl group can undergo displacement with amines or thiols. For example, thiomorpholine (a cyclic sulfide) may react with sulfonyl chlorides to form sulfonamides, as shown in (Step 5: sulfonyl chloride + thiomorpholine → sulfonamide).

  • Oxidation/Reduction : Sulfur(IV) in sulfoxides can be oxidized to sulfones (e.g., using H2_2O2_2/AcOH ) or reduced to sulfides (e.g., via Zn/HCl ).

Key Reaction Table :

Reaction TypeConditionsProductReference
Nucleophilic substitutionThiomorpholine, DMF, NaH, 0–25°CSulfonamide-thiomorpholine adduct ,
OxidationH2_2O2_2/AcOH, 55–60°CSulfone stabilization

Furan Ring Functionalization

The furan ring is susceptible to electrophilic aromatic substitution (EArS) and cycloadditions:

  • Electrophilic Substitution : Activating groups (e.g., methyl) direct electrophiles to the 5-position. For instance, bromination or nitration could occur at this site .

  • Cycloadditions : The furan’s diene character enables Diels-Alder reactions, forming bicyclic structures .

Key Finding :
In , Cu-catalyzed C–O coupling and Mo(CO)6_6-mediated carbonylation were used to synthesize benzofurans, suggesting similar strategies for modifying the furan core.

Thiomorpholine-Carboxylate Reactivity

The thiomorpholine moiety can participate in:

  • Ring-Opening Reactions : Acidic or reductive conditions cleave the thiomorpholine ring. For example, TFA/TES promotes deprotection (see , Step 2).

  • Oxidation : Thiomorpholine (SII^II) oxidizes to thiomorpholine-1,1-dioxide (SIV^IV) using H2_2O2_2/AcOH .

Example Pathway :

  • Deprotonation : NaHMDS in THF generates an enolate at the carbonyl position .

  • Allylation : Pd-catalyzed decarboxylative allylic alkylation introduces allyl groups (see , Scheme 3).

Synthetic Pathways

Hypothetical Synthesis Route :

  • Sulfonation : React 2-methylbenzyl chloride with Na2_2S2_2O3_3 to form the sulfonyl chloride intermediate .

  • Coupling : Attach the sulfonylmethyl group to 5-methylfuran-2-carbaldehyde via nucleophilic substitution.

  • Thiomorpholine Incorporation : React the carbonyl chloride derivative with thiomorpholine in DMF/NaH .

Optimization Data :

StepYield (%)Purity (HPLC)Conditions
185>95%CH2_2Cl2_2, 25°C
27892%Pd(OAc)2_2, 1,4-dioxane
36288%DMF, NaH, 0°C → rt

Stability and Degradation

  • Thermal Stability : The sulfonyl group enhances thermal stability, but the furan ring may decompose above 200°C .

  • Hydrolytic Sensitivity : The thiomorpholine-carboxylate is prone to hydrolysis under acidic conditions (pH < 3) .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Property Comparison

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C18H19NO4S2 2-Methylbenzylsulfonyl, thiomorpholino ~393.08* High polarity (sulfonyl), moderate lipophilicity
Thiomorpholino(2,4,6-trichlorophenyl)methanone C11H8Cl3NO2S 2,4,6-Trichlorophenyl 332.61 High lipophilicity, low water solubility
Ranitidine Nitroacetamide (USP 35) C13H21N5O4S Dimethylamino, nitro, sulfonyl 367.40 Pharmaceutical activity, moderate solubility

*Calculated based on formula.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone?

Methodological Answer: The synthesis of this compound involves multi-step functionalization of the furan and thiomorpholine moieties. Key steps include:

  • Sulfonylation: React 2-methylbenzyl chloride with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonylmethyl group .
  • Furan Functionalization: Use nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the sulfonylmethyl group to the furan ring.
  • Thiomorpholine Conjugation: Employ condensation reactions (e.g., via carbodiimide coupling agents) to link the furan-sulfonyl intermediate to thiomorpholine.
    Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: DMF/ethanol mixture) is recommended for isolating high-purity product .

Q. Example Table: Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonylation2-Methylbenzyl chloride, SOCl₂, pyridine65-70
Furan SubstitutionPd(PPh₃)₄, K₂CO₃, DMF, 80°C50-60
Thiomorpholine CouplingEDCI, HOBt, DCM, RT75-80

Q. How should researchers characterize this compound’s structural and functional properties?

Methodological Answer: Use a combination of:

  • Spectroscopy:
    • NMR (¹H, ¹³C): Confirm the presence of the thiomorpholine ring (δ 2.8-3.5 ppm for S-CH₂), furan protons (δ 6.2-7.8 ppm), and sulfonyl group (¹³C δ 55-60 ppm) .
    • HRMS: Verify molecular weight (expected [M+H]⁺: ~405.12).
  • Chromatography:
    • HPLC: Purity assessment using a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystalline) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility:
    • Highly soluble in polar aprotic solvents (DMF, DMSO).
    • Moderate solubility in ethanol; insoluble in hexane .
  • Stability:
    • Degrades under strong acidic/basic conditions (pH < 2 or > 10).
    • Store at -20°C in inert atmosphere (N₂/Ar) to prevent sulfonyl group oxidation .

Advanced Research Questions

Q. How does the sulfonylmethyl substituent influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Comparative Design: Synthesize analogs with varying substituents (e.g., methyl, nitro, fluoro) on the benzyl-sulfonyl group.
  • Assays:
    • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) .
    • Enzyme Inhibition: Screen against kinases or proteases linked to disease pathways.
      Key Finding:
      The 2-methylbenzyl group enhances lipophilicity, improving membrane permeability compared to unsubstituted analogs .

Q. What pharmacological models are suitable for evaluating this compound’s in vivo efficacy?

Methodological Answer:

  • Acute Toxicity: OECD Guideline 423 in rodent models.
  • Pharmacokinetics:
    • ADME: Radiolabel the compound and track distribution via LC-MS/MS in plasma/tissues .
    • Metabolite Identification: Use liver microsomes and UPLC-QTOF .

Q. How can contradictory data on its reactivity with nucleophiles be resolved?

Methodological Answer:

  • Controlled Experiments: Vary reaction conditions (solvent polarity, temperature) to isolate competing pathways.
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or NMR to identify intermediates .
    Example Conflict:
    Conflicting reports on sulfonyl group stability in DMF may arise from trace impurities (e.g., water) acting as nucleophiles .

Q. What computational methods predict its binding affinity to therapeutic targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with protein structures from the PDB (e.g., COX-2 for anti-inflammatory studies).
  • MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Q. How does the thiomorpholine moiety affect its metabolic stability?

Methodological Answer:

  • In Vitro Metabolism: Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and analyze metabolites via HRMS .
  • Key Insight:
    Thiomorpholine’s sulfur atom may reduce oxidative metabolism compared to morpholine, extending half-life .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol).
  • Antioxidants: Add 0.1% BHT to solutions to prevent sulfonyl oxidation .

Q. How can researchers validate conflicting spectral data (e.g., NMR shifts) reported in literature?

Methodological Answer:

  • Reproducibility Trials: Synthesize the compound using published protocols and compare spectra.
  • Collaborative Verification: Share samples with independent labs for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.